N-(2,5-dimethoxyphenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide N-(2,5-dimethoxyphenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 953159-41-6
VCID: VC11896929
InChI: InChI=1S/C21H27N3O4S/c1-27-16-5-6-19(28-2)18(12-16)23-21(26)20(25)22-13-15-7-9-24(10-8-15)14-17-4-3-11-29-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,22,25)(H,23,26)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Molecular Formula: C21H27N3O4S
Molecular Weight: 417.5 g/mol

N-(2,5-dimethoxyphenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

CAS No.: 953159-41-6

Cat. No.: VC11896929

Molecular Formula: C21H27N3O4S

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide - 953159-41-6

Specification

CAS No. 953159-41-6
Molecular Formula C21H27N3O4S
Molecular Weight 417.5 g/mol
IUPAC Name N'-(2,5-dimethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Standard InChI InChI=1S/C21H27N3O4S/c1-27-16-5-6-19(28-2)18(12-16)23-21(26)20(25)22-13-15-7-9-24(10-8-15)14-17-4-3-11-29-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,22,25)(H,23,26)
Standard InChI Key VEDKRSUYWHYZOT-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3

Introduction

Synthesis Pathways

Although no specific synthesis route for this compound is mentioned in the provided data, similar compounds are typically synthesized using multi-step organic reactions. Below is a generalized approach:

  • Preparation of Substituted Phenylamine:

    • Start with 2,5-dimethoxyaniline as the precursor.

    • Protect or functionalize the amine group for subsequent coupling.

  • Formation of Piperidine Intermediate:

    • Synthesize or procure 1-(thiophen-2-ylmethyl)piperidine.

    • This can be achieved via reductive amination of thiophen-2-carbaldehyde with piperidine.

  • Coupling Reaction:

    • Couple the substituted phenylamine and piperidine derivative using an amide bond-forming reaction (e.g., carbodiimide-mediated coupling).

  • Final Assembly:

    • Introduce the ethanediamide linkage to connect both moieties.

Potential Applications

Based on structural analogs and related research:

Pharmacological Applications

  • Neuropharmacology:

    • The piperidine ring is a common motif in drugs targeting dopamine or norepinephrine transporters (e.g., antidepressants or antipsychotics) .

    • The thiophene group may enhance lipophilicity and binding affinity to certain receptors.

  • Antioxidant Activity:

    • Methoxy-substituted phenyl groups are known to exhibit radical-scavenging properties, suggesting antioxidant potential .

  • Antibacterial/Antifungal Potential:

    • Thiophene derivatives often display antimicrobial activity due to their ability to interact with microbial enzymes .

Material Science

  • Optoelectronics:

    • The thiophene moiety could make this compound relevant for organic semiconductors or light-emitting diodes due to its electron-rich nature.

  • Polymer Chemistry:

    • The diamide functionality might allow incorporation into polymer networks for advanced materials.

Table 1: Key Structural Features

ComponentDescription
Core ScaffoldEthanediamide
Aromatic Substituent2,5-Dimethoxyphenyl
Heterocyclic SubstituentPiperidine (substituted at position 4)
Additional Functional GroupThiophen-2-ylmethyl

Research Gaps and Future Directions

  • Biological Evaluation:

    • No direct studies on this compound's biological activity are available; further testing is needed for pharmacological profiling.

  • Synthetic Optimization:

    • Developing efficient synthetic routes with higher yields and fewer steps would be beneficial.

  • Structure-Activity Relationship (SAR):

    • Modifying substituents (e.g., replacing methoxy groups or varying thiophene position) could enhance activity or specificity.

  • Computational Studies:

    • Molecular docking and density functional theory (DFT) calculations could predict binding affinity and electronic properties.

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